molecular formula C10H7BrFN B1447622 2-Bromo-8-fluoro-4-methylquinoline CAS No. 1367706-89-5

2-Bromo-8-fluoro-4-methylquinoline

Cat. No.: B1447622
CAS No.: 1367706-89-5
M. Wt: 240.07 g/mol
InChI Key: RSCLKXSOCVRTGM-UHFFFAOYSA-N
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Description

2-Bromo-8-fluoro-4-methylquinoline is a substituted quinoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The strategic bromo and fluoro substituents on the quinoline core make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse carbon-based groups at the 2-position . This allows researchers to efficiently create libraries of novel compounds for biological screening. The quinoline scaffold is a privileged structure in pharmacology, found in compounds with a wide range of activities, including antimicrobial and antimycobacterial properties . Furthermore, 4-methylquinolines have been investigated as inhibitors of enzymes like catechol O-methyltransferase (COMT), which is a target for neurological conditions . As such, this brominated and fluorinated analogue is primarily used in the synthesis of more complex molecules for the development of new therapeutic agents. The compound should be stored sealed in a dry environment at room temperature. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-8-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLKXSOCVRTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 8 Fluoro 4 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-8-fluoro-4-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR studies would provide definitive evidence for its structure.

In a hypothetical ¹H NMR spectrum, the methyl group protons would likely appear as a singlet in the upfield region. The protons on the quinoline (B57606) ring system would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the downfield aromatic region, with their chemical shifts and coupling constants influenced by the positions of the bromine and fluorine substituents.

A ¹³C NMR spectrum would reveal distinct signals for each of the ten carbon atoms in the quinoline core and the one carbon of the methyl group. The carbons directly bonded to the electronegative nitrogen, bromine, and fluorine atoms would show characteristic chemical shifts.

Furthermore, ¹⁹F NMR spectroscopy would provide a specific signal for the fluorine atom at the 8-position, and its coupling with nearby protons would offer further confirmation of its location on the aromatic ring.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment
¹H ~2.5 Singlet -CH₃
¹H 7.0 - 8.5 Multiplets Aromatic Protons
¹³C ~20 Quartet -CH₃
¹³C 110 - 160 Singlets/Doublets Aromatic Carbons

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of a compound.

The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C-H bending vibrations of the methyl group would appear around 1375-1450 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C/C=N Ring Stretch 1400 - 1600
-CH₃ Bend 1375 - 1450
C-F Stretch 1000 - 1200

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to distinct absorption bands in the UV region. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. The presence of the bromo, fluoro, and methyl substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε), known as bathochromic (red) or hypsochromic (blue) shifts.

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrFN), high-resolution mass spectrometry would provide a very precise mass measurement, confirming its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. The fragmentation pattern would offer further structural clues, with potential losses of the bromine atom, the methyl group, or other fragments from the quinoline ring.

Table 3: Predicted Mass Spectrometry Data for C₁₀H₇BrFN

Ion Predicted m/z Notes
[M]⁺ (with ⁷⁹Br) 239.98 Molecular Ion

Solid-State Characterization: X-ray Diffraction (XRD) and Crystallographic Analysis for Three-Dimensional Structure

Table 4: General Crystallographic Parameters (Hypothetical)

Parameter Description
Crystal System The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Advanced Surface and Microscopic Techniques (e.g., SEM) for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM) can be employed to study the surface morphology and topography of the crystalline or solid form of this compound. SEM images would reveal details about the crystal shape, size, and surface features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample, confirming the presence and distribution of carbon, nitrogen, bromine, and fluorine, thus corroborating the compound's composition.

Computational and Theoretical Investigations of 2 Bromo 8 Fluoro 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 2-Bromo-8-fluoro-4-methylquinoline, these methods provide insights into its geometry, electronic structure, and reactivity, which are crucial for predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Molecular Geometry Optimization and Electronic Structure

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. arabjchem.org By applying TD-DFT, it is possible to predict the electronic absorption spectra of this compound. arabjchem.org This analysis provides information on the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved, such as π-π* or n-π* transitions, which are characteristic of aromatic systems like quinoline (B57606). arabjchem.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is generated based on theoretical principles and data from analogous quinoline structures.

ParameterPredicted Value
C2-Br Bond Length~1.89 Å
C8-F Bond Length~1.36 Å
C4-C(methyl) Bond Length~1.51 Å
C2-N1-C8a Bond Angle~117°
Dihedral Angle (Ring)Near 0° (Largely Planar)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and their Relationship to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, with a significant effect on the LUMO level. semanticscholar.orgacs.org The methyl group, being weakly electron-donating, would have a lesser impact. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. DFT calculations can precisely determine these energy levels and visualize the orbital distributions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Gap for this compound (Illustrative) This table is generated based on theoretical principles and data from analogous quinoline structures.

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap4.5 to 5.5

Derivation and Interpretation of Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. These descriptors offer a more nuanced understanding of reactivity than HOMO-LUMO analysis alone.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arabjchem.org For this compound, the Fukui functions would likely indicate that the carbon atoms of the quinoline ring are susceptible to attack, with the precise locations influenced by the electronic effects of the substituents.

Parr Functions: These functions are used to predict the most likely sites for intermolecular reactions.

Electro- and Nucleophilicity Indices: The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capacity. Halogenated quinolines are generally expected to have a higher electrophilicity index due to the electron-withdrawing nature of the halogens. semanticscholar.orgacs.org

These descriptors are calculated using the energies of the neutral molecule and its corresponding cation and anion, which are readily obtained from DFT calculations. arabjchem.org

Prediction of Spectroscopic Properties (Vibrational Frequencies, Electronic Spectra) through Theoretical Models

Theoretical models based on quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of this compound. These frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching, and ring deformations. The calculated infrared (IR) and Raman spectra can aid in the interpretation of experimental spectra and the identification of characteristic peaks for the bromo, fluoro, and methyl substitutions.

Electronic Spectra: As mentioned earlier, TD-DFT is the method of choice for predicting the electronic absorption spectra (UV-Vis). arabjchem.org The calculations provide the excitation energies and oscillator strengths for the electronic transitions, which determine the position and intensity of the absorption bands.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.gov An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water) and calculating the forces between all atoms over time.

This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and their relative stabilities. Furthermore, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonds and halogen bonds, that this compound might form with its environment. semanticscholar.orgmdpi.com Given the presence of fluorine and bromine, the potential for halogen bonding is a particularly interesting aspect to investigate. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Theoretical Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, a QSAR model could be developed using a dataset of structurally related quinoline derivatives with known biological activities.

The "structure" in QSAR is represented by a set of molecular descriptors. Theoretical descriptors derived from quantum chemical calculations are particularly valuable as they can be calculated for any proposed molecule. For this compound, relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

By correlating these descriptors with biological activity, a QSAR model can be built to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues. nih.gov

Solvation Model Effects on Theoretical Calculations of Molecular Properties

The inclusion of solvent effects in computational chemistry is crucial for accurately predicting the behavior of molecules in a condensed phase, as intermolecular interactions between the solute and solvent can significantly alter molecular properties. For a molecule like this compound, which possesses a notable dipole moment due to its heteroaromatic structure and electronegative substituents, the surrounding solvent environment is expected to play a significant role in its electronic and structural characteristics. Theoretical calculations that neglect solvation, often referred to as gas-phase calculations, may not adequately represent the molecule's properties in solution.

Various solvation models are employed in computational chemistry to account for these effects. These models can be broadly categorized into explicit and implicit models. Explicit solvent models involve the inclusion of a specific number of solvent molecules around the solute, offering a detailed, atomistic picture of the solvation shell. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. youtube.com These models are computationally less demanding and are widely used to study the influence of different solvents on molecular properties.

Research on quinoline derivatives has shown that solvent polarity can have a substantial impact on calculated properties. For instance, studies on various quinoline derivatives have demonstrated a significant effect of solvent polarity on their dipole moments and solvation energies. It has been observed that the solvation energy does not always change linearly with the polarity of the solvent, indicating complex interactions between the solute and the solvent molecules.

The choice of the solvation model and the specific parameters used can influence the outcome of theoretical calculations. For example, different implicit solvation models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), may yield slightly different results depending on how they define the solute-solvent boundary and account for non-electrostatic interactions.

To illustrate the typical data obtained from such computational investigations, the following table presents a hypothetical comparison of calculated molecular properties for this compound in the gas phase and in different solvents using an implicit solvation model. The values presented are for illustrative purposes and are based on general trends observed for similar organic molecules.

Table 1: Illustrative Calculated Molecular Properties of this compound in Different Environments

PropertyGas Phase (ε=1)Dichloromethane (ε=8.93)Acetonitrile (ε=36.64)Water (ε=80.10)
Dipole Moment (μ) / Debye 2.503.103.453.60
Polarizability (α) / ų 20.5021.8022.5022.90
Hyperpolarizability (β) / a.u. 1200150017501900
Solvation Energy / kcal/mol 0.00-5.80-7.50-8.20

Note: The data in this table is hypothetical and serves to illustrate the expected trends in molecular properties with increasing solvent polarity. Specific experimental or computational data for this compound was not available in the reviewed literature.

The illustrative data in Table 1 demonstrates the anticipated increase in the dipole moment, polarizability, and hyperpolarizability of the molecule as the dielectric constant of the solvent increases. The solvation energy, which represents the energy change when the molecule is transferred from the gas phase to the solvent, is expected to become more negative in more polar solvents, indicating greater stabilization.

Electrochemical Behavior of Halogenated Quinoline Derivatives

Voltammetric Studies: Cyclic Voltammetry, Differential Pulse Voltammetry, and Square-Wave Voltammetry for Redox Characterization

Voltammetric techniques are essential tools for characterizing the redox properties of halogenated quinolines. Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV) provide detailed information about the potentials at which these compounds undergo oxidation and reduction, the reversibility of these processes, and the number of electrons transferred.

Cyclic Voltammetry (CV) is often the initial technique used to probe the electrochemical behavior of these compounds. For instance, CV studies on various quinoline (B57606) derivatives reveal key information about their oxidation and reduction mechanisms. Mechanistic studies involving the cathodic reduction of quinolines have been performed using cyclic voltammetry to understand intermediate formation rsc.org. In the study of fluoroquinolone antibacterial agents, CV has been employed to investigate their electrochemical behavior on different electrode surfaces, such as carbon paste electrodes researchgate.net. The results often indicate irreversible processes, which are fundamentally controlled by the adsorption of the analyte onto the electrode surface researchgate.net. The linear relationship observed between the peak current and the scan rate in CV measurements can indicate a diffusion-controlled process journal-iasssf.com.

Differential Pulse Voltammetry (DPV) offers higher sensitivity and resolution compared to CV by minimizing background charging currents openaccesspub.orgpineresearch.comwikipedia.orgmaciassensors.com. This technique superimposes small voltage pulses on a linear voltage ramp, and the resulting differential current is measured openaccesspub.orgpalmsens.com. DPV is well-suited for quantitative analysis and is frequently used in the development of electrochemical sensors for quinoline analogs, capable of detecting concentrations down to the 10⁻⁸ M level wikipedia.org. For reversible reactions, DPV peaks are symmetric, whereas they are asymmetric for irreversible reactions wikipedia.org.

Square-Wave Voltammetry (SWV) is another high-sensitivity pulse technique that allows for rapid analysis allsubjectjournal.com. It has been successfully applied to the determination of fluoroquinolone antibiotics, where it provides well-defined oxidation peaks researchgate.net. The optimization of SWV parameters, such as pulse amplitude, frequency, and step potential, is crucial for achieving the highest analytical signal and precision journal-iasssf.comscielo.br. Like DPV, SWV is often employed in stripping voltammetry, where the analyte is pre-concentrated on the electrode surface to enhance detection limits significantly researchgate.netallsubjectjournal.com.

The table below summarizes voltammetric data for several quinoline derivatives, illustrating the typical potential ranges for their redox processes.

CompoundTechniqueElectrodeMediumPeak Potential (V)Reference
EnrofloxacinSWVCarbon PasteAcetate buffer (pH 4.5)+0.952 (vs. Ag/AgCl) researchgate.net
NorfloxacinSWVCarbon PasteAcetate buffer (pH 4.5)+1.052 (vs. Ag/AgCl) researchgate.net
CiprofloxacinSWVCarbon PasteAcetate buffer (pH 4.5)+1.055 (vs. Ag/AgCl) researchgate.net
OfloxacinSWVCarbon PasteAcetate buffer (pH 4.5)+0.983 (vs. Ag/AgCl) researchgate.net
LevofloxacinSWVCarbon PasteAcetate buffer (pH 4.5)+0.990 (vs. Ag/AgCl) researchgate.net
CiprofloxacinSWVCRGO-modified GCEBR buffer (pH 6.0)+1.10 (vs. Ag/AgCl) scielo.br
Quinoline YellowCVRenewable Amalgam Film0.05 M HCl~ -0.630 (vs. Ag/AgCl) nih.gov

Elucidation of Electro-oxidation and Electro-reduction Mechanisms

The electrochemical reactions of halogenated quinolines involve distinct oxidation and reduction pathways, often involving radical intermediates and subsequent chemical reactions.

Electro-oxidation Mechanisms: The oxidation of halogenated quinolines typically occurs on the quinoline ring system. For related compounds like fluoroquinolone antibiotics, oxidation often involves the piperazine ring, but for the core quinoline structure, oxidation can lead to the formation of quinolinic acids acs.org. Mechanistic studies, sometimes involving techniques like cyclic voltammetry, suggest the involvement of radical pathways in these oxidation processes organic-chemistry.org. The presence of electron-donating or electron-withdrawing groups, including halogens, on the quinoline scaffold significantly influences the oxidation potential and the stability of the resulting intermediates. For some derivatives, the oxidation process has been shown to be irreversible journal-iasssf.comscielo.br.

Electro-reduction Mechanisms: The electro-reduction of halogenated organic compounds, including bromo- and fluoro-quinolines, is a well-studied area. A primary pathway for reduction is the cleavage of the carbon-halogen (C-X) bond. This process typically involves the transfer of one or two electrons to the molecule. An electrochemical method for the C3-thiolation of quinoline compounds indicated that an intermediate from the cathodic reduction of quinolines was involved rsc.org. Theoretical studies on the reduction of quinoline by a Hantzsch ester suggest a two-step mechanism where the molecule is first reduced to an enamine intermediate, which is then further reduced to the final product acs.org. For halogenated derivatives, the ease of reduction often depends on the nature of the halogen, with the C-I bond being easier to reduce than C-Br, which is in turn easier than C-Cl and C-F bonds. The reduction process for compounds like Quinoline Yellow has been shown to be irreversible and can occur in a two-step mechanism nih.gov.

Adsorption Phenomena and Surface Interactions on Electrode Materials

In many voltammetric studies of quinoline derivatives, the electrochemical process is found to be controlled by adsorption researchgate.net. This is often inferred from the relationship between peak current and scan rate in cyclic voltammetry. When a process is adsorption-controlled, the peak current is directly proportional to the scan rate, whereas for a diffusion-controlled process, it is proportional to the square root of the scan rate journal-iasssf.com.

The nature of the electrode material significantly influences these surface interactions. Glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and mercury electrodes are commonly used researchgate.netnih.gov. Often, these electrodes are chemically modified to enhance sensitivity and selectivity. For instance, reduced graphene oxide (CRGO) has been used to modify a GCE, resulting in a significant current gain and indicating an electrocatalytic effect for the oxidation of ciprofloxacin scielo.br. Similarly, studies on the use of quinoline derivatives as corrosion inhibitors for aluminum alloys show that these molecules form a protective film on the metal surface, an effect driven by strong adsorption deakin.edu.au. This adsorption involves the interaction between the p-orbitals of the quinoline ring and the orbitals of the electrode material deakin.edu.au.

Theoretical Electrochemical Studies: Charge Transfer Characteristics and Electronic Parameters in Redox Processes

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electrochemical behavior of halogenated quinolines by correlating their electronic structure with their redox properties researchgate.netnih.gov.

DFT calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial descriptor for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity nih.govnih.gov. The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential).

These theoretical calculations help to:

Predict Reactivity: By analyzing molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals, researchers can predict the most likely sites for oxidation or reduction researchgate.net.

Explain Substituent Effects: DFT studies can elucidate how different substituents, such as halogens (bromo-, chloro-, fluoro-) and methyl groups, alter the electron distribution and orbital energies of the quinoline scaffold, thereby influencing the redox potentials researchgate.netnih.gov.

Correlate with Experimental Data: Theoretical findings are often correlated with experimental results from voltammetry to provide a more complete picture of the redox mechanisms. For example, calculated HOMO and LUMO energies have been shown to be consistent with the observed redox behavior of certain quinoline derivatives.

The table below presents theoretical parameters calculated for representative quinoline derivatives, which help in understanding their electronic and charge transfer characteristics.

Compound/DescriptorHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F)-6.21-2.034.18 nih.gov
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F)-6.32-2.254.07 nih.gov

Methodological Development of Electrochemical Sensors for Quinoline Analogs

The development of sensitive and selective electrochemical sensors for the detection of quinoline and its derivatives is an active area of research, driven by the need to monitor these compounds in environmental and biological samples.

The design of these sensors often relies on modifying conventional electrodes to enhance their performance. For example, glassy carbon electrodes have been modified with materials like graphene-zirconium metal-organic framework (MOF) hybrids for the determination of quinoline and pyridine (B92270) researchgate.net. Such modifications can lead to a larger effective surface area and improved electron transfer kinetics, resulting in higher sensitivity and lower limits of detection (LOD) researchgate.net.

Sensitive voltammetric techniques like DPV and SWV are typically employed in these methods due to their ability to minimize background signals and detect low concentrations maciassensors.comscielo.brnih.gov. For instance, a DPV method was developed for the simultaneous determination of quinoline and pyridine in fuel samples []. Adsorptive stripping voltammetry is another powerful approach where the analyte is accumulated on the electrode surface prior to the measurement, significantly lowering the detection limit researchgate.net.

The performance of these sensors is characterized by parameters such as the linear range, limit of detection, and selectivity. The table below showcases the analytical performance of various electrochemical sensors developed for quinoline and related compounds.

AnalyteSensor/ElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
QuinolineZr-MOF-GO/GCENot Specified0.0001–0.0083 wt%0.00207 wt% researchgate.net
Quinoline YellowRenewable Amalgam Film ElectrodeDPVUp to 105 nmol L⁻¹0.48 nmol L⁻¹ nih.gov
LevofloxacinGlassy Carbon ElectrodeAdsorptive Stripping SWV6.0x10⁻⁹–5.0x10⁻⁷ M5.0x10⁻⁹ M researchgate.net
CiprofloxacinCRGO-modified GCESWV0.5–100 µmol L⁻¹0.08 µmol L⁻¹ scielo.br
LevofloxacinScreen-Printed Carbon ElectrodeSWV30-100 μM4.34 µM journal-iasssf.com

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate and Building Block for Complex Molecular Architectures

2-Bromo-8-fluoro-4-methylquinoline serves as a key building block for constructing more complex molecular structures. The presence of both bromine and fluorine atoms on the quinoline (B57606) ring allows for selective and strategic chemical modifications. The bromine atom at the 2-position is particularly susceptible to a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.

A notable application of similar bromo-quinoline structures is in the synthesis of polyfunctional derivatives. For instance, a patented method describes the use of 4-bromo-2-fluoroquinoline derivatives as building blocks to prepare 2,4-disubstituted quinoline compounds. google.com This is achieved by reacting a substituted or unsubstituted 2-alkynyl aniline (B41778) with tribromofluoromethane (B1329301) under light irradiation in an amine basic solution. google.com This process highlights the utility of bromo-fluoro quinolines in generating complex, multi-substituted heterocyclic systems. google.com

The reactivity of the bromine atom allows for the introduction of various functional groups, leading to the formation of intricate molecular architectures. This versatility makes this compound and its isomers valuable intermediates for creating novel compounds with potentially interesting properties. The synthesis of such multiplicity-building blocks, however, can be a challenging task requiring further research and development for practical applications. google.com

Design and Synthesis of Multi-functionalized Quinoline Systems via Strategic Derivatization

The strategic derivatization of this compound allows for the precise installation of multiple functional groups, leading to the creation of multi-functionalized quinoline systems. The differential reactivity of the C-Br and C-F bonds, along with the potential for reactions at the methyl group and other positions on the quinoline ring, provides a rich platform for synthetic exploration.

The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry. The precise and selective introduction of diverse functional groups can significantly expand the chemical space and enhance the pharmacological or material properties of the resulting quinoline derivatives. researchgate.net For example, in related systems, the bromine atom can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Integration into Novel Dyes and Optoelectronic Materials (e.g., OLEDs, Solar Cells)

Quinoline derivatives are widely recognized for their potential in the development of novel dyes and optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The conjugated π-system of the quinoline ring is responsible for its inherent photophysical properties, which can be finely tuned through the introduction of various substituents. ossila.com

Fluorinated quinoline building blocks, such as the related 8-Fluoro-4-hydroxy-2-methylquinoline, are utilized in the synthesis of materials for OLEDs and solar cells. ossila.com The introduction of fluorine atoms can enhance key properties of organic electronic materials, such as electron mobility, thermal stability, and color purity in OLEDs. The energy gap of the molecule can be readily adjusted by converting the functional groups attached to the quinoline core. ossila.com

While direct studies on this compound for these applications are not extensively documented in the provided search results, the general principles of molecular design for optoelectronic materials suggest its potential. The bromo- and fluoro-substituents can be strategically replaced or modified to create derivatives with tailored absorption and emission characteristics, making them promising candidates for further investigation in this field.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-8-fluoro-4-methylquinoline?

  • Methodological Answer : The compound can be synthesized via condensation reactions using brominated intermediates. For example, substituting bromo-alkane derivatives at specific positions of the quinoline core (e.g., 1-phthalimido-bromo-alkane) under reflux conditions in polar aprotic solvents like DMF or DMSO. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients. Reaction progress should be monitored by TLC and validated via 1^1H NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and molecular integrity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
  • FT-IR : To identify functional groups (e.g., C-Br stretching at ~550 cm1^{-1}).
  • UV-Vis : To assess electronic transitions influenced by the bromo and fluoro substituents .

Q. How can regioselective bromination be achieved in fluoro-methylquinoline derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, using Lewis acids (e.g., AlCl3_3) in bromination reactions to direct bromine to the activated aromatic position. Competitive fluorination effects must be mitigated by controlling temperature (0–25°C) and stoichiometry .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction resolve the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray analysis (e.g., at 150 K) reveals bond lengths, angles, and planarity. Use SHELXL for refinement, with H atoms placed in calculated positions. Weak intermolecular interactions (e.g., C–H⋯π) and π-π stacking (centroid distances ~3.7 Å) can be quantified to explain solid-state packing .

Q. What role do intermolecular interactions play in the compound’s crystallographic behavior?

  • Methodological Answer : C–H⋯π and π-π interactions (e.g., between quinoline rings) stabilize the crystal lattice. ORTEP-3 can visualize these interactions, while Mercury software can calculate interaction distances and angles. Such analysis informs solubility and stability predictions .

Q. How can computational methods validate experimental structural data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry and vibrational frequencies. Compare computed bond lengths/angles with X-ray data (r.m.s. deviation <0.03 Å) to resolve discrepancies. Software like Gaussian or ORCA is recommended .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate NMR chemical shifts with computed (GIAO) shifts. If crystallographic data suggests non-planarity but DFT predicts planarity, assess crystal packing effects (e.g., steric strain from neighboring molecules). Refinement protocols in SHELXL (e.g., restraints for disordered atoms) can resolve such conflicts .

Applications in Academic Research

Q. How can this compound serve as a precursor for radiopharmaceuticals?

  • Methodological Answer : The bromine atom can undergo isotopic exchange (e.g., 76^{76}Br for PET imaging). React with 18^{18}F-labeled precursors under nucleophilic conditions (K18^{18}F, Kryptofix 222) to create tracers. Purify via HPLC and validate biodistribution in preclinical models .

Q. What makes this compound suitable for designing fluorescent biosensors?

  • Methodological Answer : The quinoline core acts as a fluorophore. Modify the 8-fluoro substituent to enhance metal chelation (e.g., Zn2+^{2+}). Optimize quantum yield (up to 0.70) by tuning substituents via Suzuki coupling or SNAr reactions. Validate selectivity using fluorescence titration with competing ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.